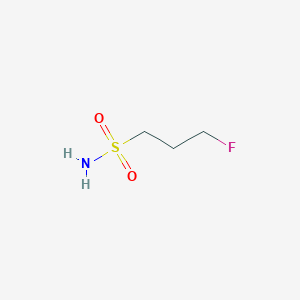
3-氟丙烷-1-磺酰胺
描述
3-Fluoropropane-1-sulfonamide is an organic compound with the molecular formula C3H8FNO2S It is a fluorinated sulfonamide, which means it contains a fluorine atom attached to a propane backbone and a sulfonamide group
科学研究应用
3-Fluoropropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to investigate the role of sulfonamide groups in biological systems.
Industry: It is used in the production of specialty chemicals and materials that require fluorinated components.
作用机制
Target of Action
3-Fluoropropane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of Action
Sulfonamides, including 3-Fluoropropane-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from participating in the reaction, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of DNA in bacteria, as folic acid is essential for the synthesis of nucleotides . This leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by 3-Fluoropropane-1-sulfonamide leads to a decrease in bacterial DNA synthesis, resulting in the inhibition of bacterial growth and replication . This makes sulfonamides effective in treating bacterial infections .
Action Environment
The action of 3-Fluoropropane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect the metabolism and excretion of 3-Fluoropropane-1-sulfonamide .
生化分析
Biochemical Properties
3-Fluoropropane-1-sulfonamide plays a significant role in biochemical reactions, particularly due to its sulfonamide group. Sulfonamides are known to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for the synthesis of nucleotides and, consequently, DNA and RNA. The interaction between 3-Fluoropropane-1-sulfonamide and dihydropteroate synthetase is characterized by competitive inhibition, where the compound competes with the natural substrate, p-aminobenzoic acid, for binding to the enzyme’s active site .
Additionally, 3-Fluoropropane-1-sulfonamide may interact with other enzymes and proteins that contain sulfonamide-binding sites. These interactions can lead to the modulation of enzyme activity and influence various metabolic pathways. The presence of the fluorine atom in the compound enhances its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical research .
Cellular Effects
The effects of 3-Fluoropropane-1-sulfonamide on cellular processes are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of folate synthesis by 3-Fluoropropane-1-sulfonamide can lead to a reduction in nucleotide synthesis, which in turn affects DNA replication and cell division. This can result in cell cycle arrest and apoptosis in rapidly dividing cells .
Moreover, 3-Fluoropropane-1-sulfonamide may impact cell signaling pathways by modulating the activity of enzymes and proteins involved in signal transduction. This can lead to changes in the expression of genes associated with cell growth, differentiation, and survival. The compound’s effects on cellular metabolism are also noteworthy, as it can alter the flux of metabolic intermediates and disrupt energy production .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoropropane-1-sulfonamide involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound exerts its effects primarily through competitive inhibition of dihydropteroate synthetase, as mentioned earlier. This inhibition prevents the synthesis of folic acid, which is crucial for nucleotide production and DNA synthesis .
In addition to enzyme inhibition, 3-Fluoropropane-1-sulfonamide may also interact with other proteins and enzymes, leading to changes in their activity and function. These interactions can result in the modulation of various biochemical pathways and cellular processes. The presence of the fluorine atom in the compound enhances its binding affinity and specificity, making it a potent inhibitor of target enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoropropane-1-sulfonamide can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by environmental conditions such as temperature, pH, and exposure to light. Studies have shown that 3-Fluoropropane-1-sulfonamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods .
Long-term exposure to 3-Fluoropropane-1-sulfonamide can lead to cumulative effects on cellular function, including sustained inhibition of folate synthesis and disruption of nucleotide production. This can result in prolonged cell cycle arrest, apoptosis, and alterations in gene expression. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes can persist even after its removal, indicating potential long-term consequences .
Dosage Effects in Animal Models
The effects of 3-Fluoropropane-1-sulfonamide in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. As the dosage increases, the likelihood of toxic or adverse effects also rises. High doses of 3-Fluoropropane-1-sulfonamide can lead to severe inhibition of folate synthesis, resulting in significant disruptions to DNA replication and cell division .
Animal studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced. These effects may include gastrointestinal disturbances, hematological abnormalities, and organ toxicity. It is essential to carefully monitor and adjust the dosage of 3-Fluoropropane-1-sulfonamide in animal models to avoid adverse outcomes and ensure accurate assessment of its biochemical properties .
Metabolic Pathways
3-Fluoropropane-1-sulfonamide is involved in metabolic pathways related to folate synthesis and nucleotide production. The compound’s primary target is dihydropteroate synthetase, an enzyme crucial for the conversion of p-aminobenzoic acid to dihydropteroate, a precursor of folic acid. By inhibiting this enzyme, 3-Fluoropropane-1-sulfonamide disrupts the folate synthesis pathway, leading to reduced production of nucleotides and impaired DNA synthesis .
Additionally, 3-Fluoropropane-1-sulfonamide may interact with other enzymes and cofactors involved in metabolic processes. These interactions can alter the flux of metabolic intermediates and affect the overall metabolic balance within cells. The compound’s impact on metabolic pathways highlights its potential as a tool for studying biochemical processes and developing therapeutic agents .
Transport and Distribution
The transport and distribution of 3-Fluoropropane-1-sulfonamide within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s relatively small size and hydrophilic nature facilitate its diffusion across cell membranes. Once inside the cell, 3-Fluoropropane-1-sulfonamide can interact with specific transporters and binding proteins that regulate its localization and accumulation .
Studies have shown that 3-Fluoropropane-1-sulfonamide can be distributed to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as concentration gradients, binding affinity to target proteins, and cellular uptake mechanisms. Understanding the transport and distribution of 3-Fluoropropane-1-sulfonamide is crucial for elucidating its biochemical effects and optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of 3-Fluoropropane-1-sulfonamide plays a critical role in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, 3-Fluoropropane-1-sulfonamide may be localized to the nucleus, where it can interact with enzymes involved in DNA synthesis and repair .
Additionally, the compound’s localization to other organelles, such as the mitochondria or endoplasmic reticulum, can influence its effects on cellular metabolism and signaling pathways. The subcellular distribution of 3-Fluoropropane-1-sulfonamide is a key factor in understanding its mechanism of action and optimizing its use in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropropane-1-sulfonamide typically involves the fluorination of propanesulfonamide. One common method is the reaction of propanesulfonamide with a fluorinating agent such as Selectfluor or xenon difluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 3-fluoropropane-1-sulfonamide may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities.
化学反应分析
Types of Reactions: 3-Fluoropropane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with nucleophiles such as sodium azide or potassium iodide.
Major Products Formed:
Oxidation: Sulfonic acid derivatives
Reduction: Primary amines
Substitution: Fluorinated amines or other substituted sulfonamides
相似化合物的比较
3,3,3-Trifluoropropane-1-sulfonamide
2-Fluoropropane-1-sulfonamide
4-Fluoropropane-1-sulfonamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-fluoropropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWLBHMNJWOAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307012 | |
| Record name | 3-Fluoro-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033906-62-5 | |
| Record name | 3-Fluoro-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033906-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes this p-toluenesulfonate salt containing 3-Fluoropropane-1-sulfonamide potentially advantageous for drug development?
A1: The research paper highlights several potential benefits of this specific p-toluenesulfonate salt, which incorporates 3-Fluoropropane-1-sulfonamide within a larger molecule. These advantages stem from the salt's improved physicochemical properties and include: []
Q2: What is the role of 3-Fluoropropane-1-sulfonamide within the larger molecule?
A2: While the paper focuses on the overall p-toluenesulfonate salt, it specifically mentions N-{3-[3-(9H-purine-6-group)pyridine-2-group amino]-4-chlorine-2-fluorophenyl}-3-fluoropropane-1-sulfonamide as the active compound. This suggests that 3-Fluoropropane-1-sulfonamide is a crucial structural element within this complex molecule, likely contributing to its interaction with the targeted kinase. Further research is needed to fully elucidate the specific role of 3-Fluoropropane-1-sulfonamide and its contribution to the overall activity of the compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


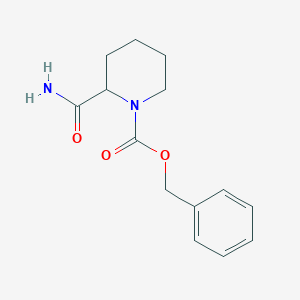
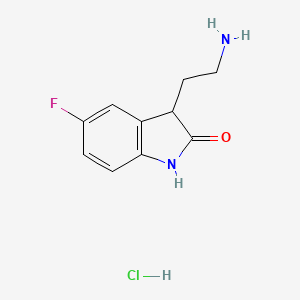
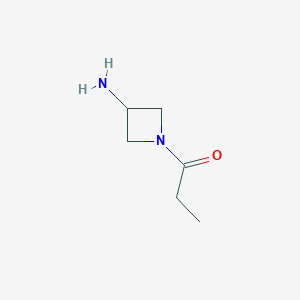
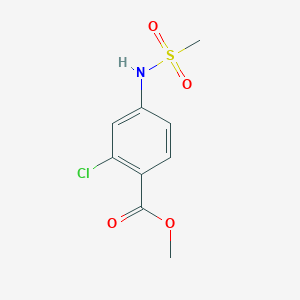
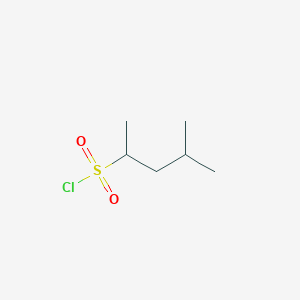
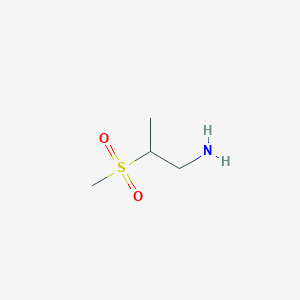
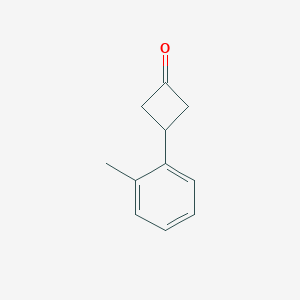
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)
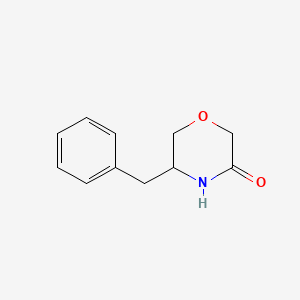
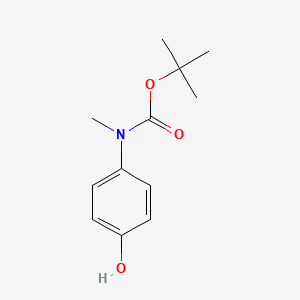
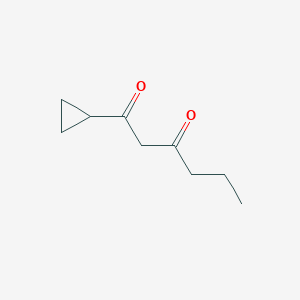
![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)
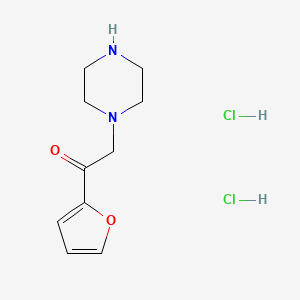
![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)
